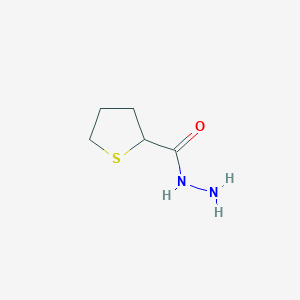
3-(4-chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine is a complex organic compound that belongs to the class of aryl-phenylketones These compounds are characterized by the presence of a ketone group substituted by one aryl group and a phenyl group
Preparation Methods
The synthesis of 3-(4-chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine typically involves multiple steps. One common synthetic route includes the acylation of a substituted pyrazole with a benzoyl chloride derivative. For instance, the preparation of similar compounds has been reported via the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and a substituted pyrazole . The reaction conditions often involve the use of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to facilitate the acylation process.
Chemical Reactions Analysis
3-(4-chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, similar compounds have been shown to interact with bacterial cell division proteins, making them potential antibacterial agents .
Comparison with Similar Compounds
3-(4-chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine can be compared to other aryl-phenylketones, such as:
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: Used as an intermediate in the synthesis of zolazepam.
(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Known for its potential antimicrobial properties.
4-chloro-4-fluorobutyrophenone: Explored for its multireceptor binding profile.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(2-fluorophenyl)-1-phenylpyrrolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFNO/c24-17-12-10-16(11-13-17)23(27)21-15-26(18-6-2-1-3-7-18)14-20(21)19-8-4-5-9-22(19)25/h1-13,20-21H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFPQMOCFMMABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2845025.png)



![(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/new.no-structure.jpg)
![3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B2845030.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2845031.png)
![5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine](/img/structure/B2845034.png)

![1-(prop-2-yn-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}piperidine-2-carboxamide](/img/structure/B2845037.png)

![tert-Butyl 5-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2845042.png)


